(3-methyl-2H-1,4-benzodioxin-3-yl)methanol
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Description
“(3-methyl-2H-1,4-benzodioxin-3-yl)methanol” is a chemical compound . It is also known as 1,4-Benzodioxan-2-methanol . It is available for purchase from some chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Safety And Hazards
The safety and hazards of “(3-methyl-2H-1,4-benzodioxin-3-yl)methanol” are not well-documented. Users are advised to handle it with care and use appropriate safety measures.
Future Directions
properties
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFPLSMEDVRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
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